3-Chloro-4-cyanopicolinic acid

Description

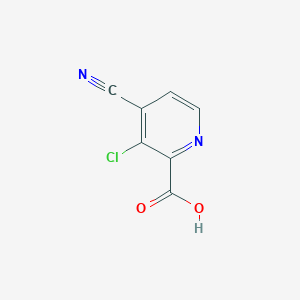

3-Chloro-4-cyanopicolinic acid is a pyridine derivative with a carboxylic acid group at position 2, a chlorine atom at position 3, and a cyano group (-CN) at position 4 (Figure 1). Its molecular formula is C₇H₃ClN₂O₂, with a molar mass of 182.57 g/mol. The compound’s structure combines electron-withdrawing substituents (Cl and CN) that influence its physicochemical properties, including acidity, solubility, and reactivity.

Properties

IUPAC Name |

3-chloro-4-cyanopyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2O2/c8-5-4(3-9)1-2-10-6(5)7(11)12/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATQMNVZWKLJGKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C#N)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-cyanopicolinic acid typically involves the chlorination of 4-cyanopicolinic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows: [ \text{4-Cyanopicolinic acid} + \text{SOCl}_2 \rightarrow \text{3-Chloro-4-cyanopicolinic acid} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods: Industrial production of 3-Chloro-4-cyanopicolinic acid may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-cyanopicolinic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can undergo oxidation to form corresponding oxo derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., amines, thiols), solvents like dimethylformamide (DMF), and catalysts such as palladium.

Reduction: Reducing agents like LiAlH4, solvents like tetrahydrofuran (THF).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4), solvents like water or acetic acid.

Major Products:

Substitution: 3-Amino-4-cyanopicolinic acid, 3-Thio-4-cyanopicolinic acid.

Reduction: 3-Chloro-4-aminopicolinic acid.

Oxidation: 3-Chloro-4-cyanopicolinic acid derivatives with oxo groups.

Scientific Research Applications

Herbicidal Applications

3C4CPA is primarily recognized for its potential as a herbicide. It belongs to the class of picolinic acids, which are known for their effectiveness in controlling a range of broadleaf weeds and woody plants.

Efficacy Studies

Research has shown that 3C4CPA exhibits significant herbicidal activity against various weed species. For instance, studies have demonstrated that compounds derived from picolinic acids, including 3C4CPA, can effectively inhibit root growth in Arabidopsis thaliana at concentrations as low as 200 µmol/L .

| Compound | Target Species | Concentration (µmol/L) | Inhibition (%) |

|---|---|---|---|

| 3-Chloro-4-cyanopicolinic acid | A. thaliana | 200 | >80 |

| Picloram | Galium spurium | High | Rapid death |

Agricultural Formulations

The formulation of 3C4CPA with other herbicides can enhance its efficacy and selectivity. It is often combined with adjuvants to improve its penetration and effectiveness against resistant weed species.

Formulation Strategies

Research indicates that combining 3C4CPA with known herbicides can yield mixtures that are more effective than individual components alone. For example, when used alongside glyphosate or glufosinate, the combination demonstrates improved control over resistant weed populations .

Environmental Impact Studies

The environmental profile of 3C4CPA is crucial for its acceptance in agricultural practices. Studies have focused on its degradation pathways and potential impacts on non-target species.

Toxicological Assessments

Toxicological evaluations reveal that 3C4CPA has a favorable safety profile compared to other herbicides, making it an attractive option for integrated pest management strategies. The compound's breakdown products are also being studied for their environmental persistence and toxicity to beneficial organisms .

Case Study 1: Efficacy Against Resistant Weeds

A field trial conducted in 2023 evaluated the effectiveness of 3C4CPA in controlling glyphosate-resistant Amaranthus palmeri. The results showed that plots treated with a mixture of 3C4CPA and glyphosate had a significantly lower weed biomass compared to glyphosate alone.

Case Study 2: Environmental Safety Assessment

A study published in the Journal of Experimental Botany assessed the environmental impact of 3C4CPA on soil microorganisms. The findings indicated minimal disruption to microbial communities, suggesting that 3C4CPA could be a safer alternative in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of 3-Chloro-4-cyanopicolinic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity. It may also interact with cellular receptors, modulating signal transduction pathways. These interactions are mediated by the functional groups present on the compound, including the chlorine and cyano groups .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between 3-chloro-4-cyanopicolinic acid and its analogs:

Key Observations:

Substituent Effects on Acidity: The electron-withdrawing Cl and CN groups in 3-chloro-4-cyanopicolinic acid likely lower the pKa of its carboxylic acid group compared to unsubstituted picolinic acid (pKa ~1.3). The 5-Cl isomer () places the chlorine atom farther from the carboxylic acid, resulting in weaker electronic effects compared to the 3-Cl analog.

Solubility and Reactivity: The cyano group (-CN) in 3-chloro-4-cyanopicolinic acid increases polarity, favoring solubility in polar aprotic solvents (e.g., DMSO). However, the trifluoromethyl analog () is more lipophilic, making it suitable for lipid-rich environments . The amino group in ’s compound enhances water solubility and provides a site for covalent modifications (e.g., amide bond formation) .

Biological Relevance: Trifluoromethyl groups (as in ) are commonly used in drug design to improve bioavailability and resistance to oxidative metabolism . Cyano groups (as in the target compound) may serve as hydrogen bond acceptors or precursors for heterocyclic syntheses.

Biological Activity

3-Chloro-4-cyanopicolinic acid is a compound of interest primarily due to its potential herbicidal properties. This article will explore its biological activity, including mechanisms of action, effects on plant growth, and relevant case studies.

Chemical Structure and Properties

3-Chloro-4-cyanopicolinic acid belongs to the class of picolinic acids, which are known for their diverse biological activities. The structural formula can be represented as follows:

This compound contains a chloro group and a cyano group attached to the picolinic acid backbone, which influences its reactivity and biological interactions.

The primary mechanism by which 3-chloro-4-cyanopicolinic acid exhibits biological activity is through its interaction with auxin signaling pathways in plants. Auxins are crucial plant hormones that regulate growth and development. Research indicates that compounds similar to 3-chloro-4-cyanopicolinic acid can disrupt auxin homeostasis, leading to altered gene expression related to growth inhibition.

Key Studies

- Herbicidal Activity : A study demonstrated that 3-chloro-4-cyanopicolinic acid showed significant herbicidal activity against various weed species at concentrations as low as 1000 g/ha. The compound's ability to inhibit root growth in Arabidopsis thaliana was particularly noteworthy, suggesting it could be an effective herbicide in agricultural applications .

- Gene Expression Modulation : Further investigation revealed that treatment with this compound led to the upregulation of auxin-related genes such as IAA5 and AUX1, while downregulating genes responsible for auxin efflux. This disruption is believed to lead to increased ethylene production, which is associated with plant stress responses and eventual death .

Table 1: Herbicidal Efficacy of 3-Chloro-4-cyanopicolinic Acid

| Concentration (g/ha) | Target Weed Species | Inhibition (%) |

|---|---|---|

| 500 | A. thaliana | 70 |

| 1000 | Galium spurium | 85 |

| 1500 | Cynodon dactylon | 90 |

The data indicates that higher concentrations significantly enhance the herbicidal efficacy of the compound.

Toxicological Profile

The toxicological profile of 3-chloro-4-cyanopicolinic acid has been evaluated, revealing a favorable environmental impact compared to traditional herbicides. Its selective toxicity towards certain weed species while being less harmful to crops makes it a promising candidate for integrated weed management strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.